molecular formula C14H13N3O B11679329 N'-[(E)-(3-methylphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(3-methylphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11679329
M. Wt: 239.27 g/mol
InChI Key: WTBKEOKDCIOZDD-CXUHLZMHSA-N
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Description

N’-[(E)-(3-methylphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is derived from the reaction between 3-methylbenzaldehyde and pyridine-3-carbohydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methylphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 3-methylbenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-methylphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield amines and aldehydes, and substitution reactions may produce a variety of substituted hydrazones .

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methylphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s hydrazone moiety allows it to act as a chelating agent, binding to metal ions and affecting their availability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-methylphenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific combination of a 3-methylphenyl group and a pyridine-3-carbohydrazide moiety. This unique structure allows it to form specific metal complexes and exhibit distinct biological activities compared to other Schiff bases .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H13N3O/c1-11-4-2-5-12(8-11)9-16-17-14(18)13-6-3-7-15-10-13/h2-10H,1H3,(H,17,18)/b16-9+

InChI Key

WTBKEOKDCIOZDD-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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